molecular formula C10H16O B1357103 Cyclohexyl(cyclopropyl)methanone CAS No. 58688-35-0

Cyclohexyl(cyclopropyl)methanone

Cat. No.: B1357103
CAS No.: 58688-35-0
M. Wt: 152.23 g/mol
InChI Key: HZRHGOMCJOCIPT-UHFFFAOYSA-N
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Description

Cyclohexyl(cyclopropyl)methanone is an organic compound characterized by the presence of a cyclohexyl group and a cyclopropyl group attached to a methanone functional group

Scientific Research Applications

Cyclohexyl(cyclopropyl)methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

While specific safety and hazards information for Cyclohexyl(cyclopropyl)methanone was not found, general safety measures for handling similar compounds include washing face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye protection, and face protection .

Future Directions

Cyclopropanes are increasingly used in medicinal chemistry in the search for relevant biological properties . The advent of transition-metal catalysis has revolutionized how synthetic routes are designed for building up molecular complexity . This suggests that Cyclohexyl(cyclopropyl)methanone and similar compounds may have potential applications in future research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl(cyclopropyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarboxylic acid with cyclopropylmagnesium bromide, followed by oxidation. Another method includes the use of cyclohexyl lithium and cyclopropyl carbonyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts such as aluminum chloride to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl(cyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed under anhydrous conditions.

Major Products:

    Oxidation: Cyclohexyl(cyclopropyl)carboxylic acid.

    Reduction: Cyclohexyl(cyclopropyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of cyclohexyl(cyclopropyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic pathways, affecting the activity of enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclohexyl(cyclopropyl)methanone can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

cyclohexyl(cyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRHGOMCJOCIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482074
Record name cyclohexyl(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58688-35-0
Record name cyclohexyl(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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